5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride
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Overview
Description
5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride typically involves the reaction of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: Sulfonic acid and sulfinate derivatives.
Scientific Research Applications
5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and generate diverse chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-2-methyl-3-thiophenesulfonyl chloride
- 5-(4-Chlorophenyl)-2-methyl-3-thiophenesulfonyl chloride
- 5-(4-Methoxyphenyl)-2-methyl-3-thiophenesulfonyl chloride
Uniqueness
5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-methyl-5-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c1-5-8(15(9,11)12)4-7(14-5)6-2-3-10-13-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKQSMWYZHDASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=NO2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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